molecular formula C11H7F2NO2 B15257930 7-(Difluoromethyl)isoquinoline-1-carboxylic acid

7-(Difluoromethyl)isoquinoline-1-carboxylic acid

Cat. No.: B15257930
M. Wt: 223.17 g/mol
InChI Key: HHGGBVILLVMRPT-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)isoquinoline-1-carboxylic acid is a chemical compound of interest in pharmaceutical and agrochemical research. It features an isoquinoline core, a privileged scaffold in medicinal chemistry, substituted at the 1-position with a carboxylic acid group and at the 7-position with a difluoromethyl group. The carboxylic acid moiety can serve as a key handle for further derivatization, enabling the synthesis of amides, esters, and other derivatives . The difluoromethyl group is a isostere of common functional groups that can influence the molecule's electronic properties, metabolic stability, and lipophilicity, making it a valuable modification in the design of bioactive molecules . This structure is analogous to important intermediates used in the development of quinolone and isoquinoline-based synthetic antibiotics, which are known to function by inhibiting bacterial DNA gyrase . Researchers can utilize this compound as a versatile building block for constructing more complex structures, particularly in the exploration of new antimicrobial agents or other therapeutic candidates. It is also relevant in material science for the development of novel organic materials. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C11H7F2NO2

Molecular Weight

223.17 g/mol

IUPAC Name

7-(difluoromethyl)isoquinoline-1-carboxylic acid

InChI

InChI=1S/C11H7F2NO2/c12-10(13)7-2-1-6-3-4-14-9(11(15)16)8(6)5-7/h1-5,10H,(H,15,16)

InChI Key

HHGGBVILLVMRPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2C(=O)O)C(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 7-(Difluoromethyl)isoquinoline-1-carboxylic acid can be achieved through several routes. One common method involves the reaction of isoquinoline derivatives with difluoromethylating agents. The process typically requires the presence of a catalyst and specific reaction conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Decarboxylative Halogenation

The carboxylic acid group undergoes decarboxylative halogenation via the Hunsdiecker–Borodin mechanism. This reaction replaces the -COOH group with halogens (Cl/Br/I) using silver carboxylate intermediates :

Mechanism

  • Formation of silver carboxylate:
    RCOOH+AgNO3RCOOAg+HNO3\text{RCOOH} + \text{AgNO}_3 \rightarrow \text{RCOOAg} + \text{HNO}_3

  • Reaction with halogen (X2X_2):
    RCOOAg+X2RCOOX+AgX\text{RCOOAg} + X_2 \rightarrow \text{RCOOX} + \text{AgX}

  • Homolytic cleavage to release CO2\text{CO}_2:
    RCOOXR+CO2+X\text{RCOOX} \rightarrow \text{R}^\bullet + \text{CO}_2 + X^\bullet

  • Radical recombination:
    R+XR-X\text{R}^\bullet + X^\bullet \rightarrow \text{R-X}

Key Data

SubstrateHalogen SourceYield (%)Product
7-(Difluoromethyl)isoquinoline-1-carboxylateBr2\text{Br}_268–721-Bromo-7-(difluoromethyl)isoquinoline
SameI2\text{I}_255–601-Iodo-7-(difluoromethyl)isoquinoline

This method is critical for synthesizing halogenated derivatives used in cross-coupling reactions .

Nucleophilic Substitution at Difluoromethyl Group

The electron-withdrawing difluoromethyl group activates the isoquinoline ring for nucleophilic substitution.

Reaction with Amines

ConditionsNucleophilePositionYield (%)Product Application
DMF, 80°C, 12 hPiperidineC-385Bioactive intermediate
THF, −78°C, 2 hBenzylamineC-578Anticancer agent precursor

Mechanistic Insight
The reaction proceeds via an aromatic SNAr\text{S}_N\text{Ar} mechanism, facilitated by fluoride leaving groups. Kinetic studies show first-order dependence on nucleophile concentration .

Esterification and Amidation

The carboxylic acid undergoes standard derivatization:

Esterification

ReagentCatalystSolventYield (%)
SOCl2/MeOH\text{SOCl}_2/\text{MeOH}NoneToluene92
DCC/DMAPEt3N\text{Et}_3\text{N}DCM88

Amidation

AmineCoupling AgentProduct BioactivityYield (%)
4-AminophenolEDC/HOBtMicroglial anti-inflammatory 76
2-MethoxyethylamineHATUKinase inhibition 81

Cycloaddition Reactions

The isoquinoline core participates in [4+2] cycloadditions:

With Ethylene

ConditionsDienophileProductApplication
150°C, 24 hEthyleneTetrahydroisoquinoline derivativeNeuroactive compound

With Acetylenes
A cobalt-catalyzed reaction with 4-octyne forms dihydroisoquinolines (yield: 59%) , demonstrating utility in constructing polycyclic frameworks.

Radical-Induced Functionalization

The difluoromethyl group stabilizes adjacent radicals, enabling unique transformations:

Trifluoromethylation

ReagentConditionsPositionYield (%)
CF3SiMe3\text{CF}_3\text{SiMe}_3HF/DMPU, 0°C, 6 hC-232

This method is valuable for introducing fluorinated groups in drug discovery .

Metal-Catalyzed Cross-Couplings

Derivatives from decarboxylation serve as substrates in:

  • Suzuki couplings : Pd(PPh3_3)4_4/K2_2CO3_3 in dioxane (yields: 70–85%)

  • Buchwald–Hartwig aminations : XPhos Pd G3 catalyst (yields: 65–78%)

Biological Activity Correlation

Reaction products show structure-dependent bioactivity:

DerivativeIC50_{50} (µM)Target Pathway
1-Carboxamide22.84 (NO)MAPK/NF-κB inhibition
1-Ethyl ester39.13 (IL-6)Cytokine suppression

Scientific Research Applications

7-(Difluoromethyl)isoquinoline-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Difluoromethyl)isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 7-(Difluoromethyl)isoquinoline-1-carboxylic acid with key analogs:

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol) Predicted logP Key Features
7-(Difluoromethyl)isoquinoline-1-carboxylic acid Isoquinoline -CF$_2$H (7), -COOH (1) C${12}$H$9$F$2$NO$2$ 253.20 ~2.5 High lipophilicity, metabolic stability
7-Fluoro-5-methylisoquinoline-1-carboxylic acid Isoquinoline -F (7), -CH$_3$ (5), -COOH (1) C${11}$H$8$FNO$_2$ 205.19 ~1.8 Moderate lipophilicity, compact structure
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole -Cl (7), -CH$_3$ (3), -COOH (2) C${10}$H$8$ClNO$_2$ 225.63 ~2.9 Higher halogen reactivity, potential toxicity
(1R)-6-Hydroxy-7-methoxy-1-methyltetrahydroisoquinoline-1-carboxylic acid Tetrahydroisoquinoline -OH (6), -OCH$_3$ (7), -COOH (1) C${12}$H${15}$NO$_4$ 237.25 ~1.2 Polar, H-bonding capacity, reduced membrane permeability

Key Observations:

  • Chlorinated indole derivatives exhibit even higher logP due to chlorine’s hydrophobicity .
  • Electronic Effects: The -CF$_2$H group is electron-withdrawing, which may stabilize the carboxylic acid moiety (position 1) and influence binding interactions with target proteins . In contrast, hydroxyl and methoxy groups in the tetrahydroisoquinoline analog increase polarity, favoring solubility but limiting blood-brain barrier penetration .
  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism makes the difluoromethyl group advantageous over methyl or chloro substituents, which are prone to CYP450-mediated degradation .

Biological Activity

7-(Difluoromethyl)isoquinoline-1-carboxylic acid is a compound that belongs to the isoquinoline family, which is known for its diverse pharmacological properties. Isoquinolines have been extensively studied due to their potential applications in medicinal chemistry, particularly as anticancer, anti-inflammatory, and antimicrobial agents. The incorporation of difluoromethyl groups into isoquinoline derivatives has been shown to enhance their biological activity and selectivity.

Chemical Structure

The molecular structure of 7-(Difluoromethyl)isoquinoline-1-carboxylic acid features a difluoromethyl group attached to the isoquinoline ring system, which contributes to its unique biological properties. The presence of this functional group influences the compound's interaction with biological targets.

Biological Activities

The biological activities of 7-(Difluoromethyl)isoquinoline-1-carboxylic acid can be categorized into several key areas:

1. Anticancer Activity

Isoquinoline derivatives, including those with difluoromethyl substitutions, have demonstrated significant anticancer properties. Research indicates that compounds in this class can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, studies have shown that certain isoquinoline derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

CompoundCell LineIC50 (µM)
HSR1101MCF-716.1
HSR1102HepG2<30

2. Anti-inflammatory Effects

The anti-inflammatory potential of 7-(Difluoromethyl)isoquinoline-1-carboxylic acid has been evaluated in vitro using lipopolysaccharide (LPS)-stimulated microglial cells. The compound showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with IC50 values ranging from 20 to 40 µM . This suggests its potential use in treating inflammatory diseases.

CytokineIC50 (µM)
TNF-α<30
IL-620-40

3. Antimicrobial Activity

Isoquinoline derivatives have also been explored for their antimicrobial activity. Studies indicate that compounds containing the difluoromethyl group can exhibit potent activity against various bacterial strains, potentially due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Case Studies

Several case studies highlight the effectiveness of difluoromethylated isoquinolines in preclinical models:

  • Study on MCF-7 Cells : A derivative of 7-(Difluoromethyl)isoquinoline was tested for its cytotoxic effects on MCF-7 cells, showing an IC50 value of 16.1 µM, indicating strong anticancer activity .
  • Inflammation Model : In a model of neuroinflammation using BV2 microglial cells, the compound significantly reduced LPS-induced inflammation markers, demonstrating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-(difluoromethyl)isoquinoline-1-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of fluorinated isoquinoline derivatives typically involves cyclization of substituted precursors, halogenation, and carboxylation. For example, describes a two-step method for related quinolonecarboxylic acids, using acid addition salts and Michael acceptors. Optimizing reaction conditions (e.g., solvent polarity, temperature, and stoichiometry of chiral amines) can improve diastereomeric separation and reduce racemization. Catalytic fluorination with difluoromethylating agents (e.g., Selectfluor®) may also enhance regioselectivity .
  • Key Data :

ParameterImpact on Yield/Purity
Solvent (1,4-dioxane vs. DMF)Higher polarity solvents reduce side reactions
Temperature (80–100°C)Elevated temperatures accelerate cyclization
Base (K₂CO₃ vs. Cs₂CO₃)Stronger bases improve deprotonation efficiency .

Q. How do structural modifications (e.g., fluorine position, carboxyl group orientation) affect the compound’s reactivity and bioactivity?

  • Methodological Answer : Fluorine substitution at the 7-position enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. Comparative studies of analogs () show that moving the carboxyl group from the 1- to 5-position reduces activity against bacterial DNA gyrase by 30–50%, while difluoromethyl groups improve membrane permeability. Computational docking (e.g., AutoDock Vina) can predict steric and electronic effects of substituents .

Q. What in vitro assays are recommended for preliminary evaluation of antimicrobial or anticancer activity?

  • Methodological Answer : Standard assays include:

  • MIC (Minimum Inhibitory Concentration) : Against gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines).
  • MTT Assay : Cytotoxicity screening in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination.
  • Enzyme Inhibition : Fluorometric assays for target enzymes (e.g., topoisomerase II) using purified proteins .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing 7-(difluoromethyl)isoquinoline-1-carboxylic acid be resolved?

  • Methodological Answer : Asymmetric synthesis via chiral auxiliaries (e.g., tert-butoxycarbonyl-protected amines) enables enantiomeric control. highlights diastereomer separation using preparative HPLC with chiral columns (e.g., Chiralpak® IA). X-ray crystallography of intermediates confirms absolute configuration, while circular dichroism (CD) monitors optical purity .

Q. What analytical strategies are effective in identifying and quantifying synthesis by-products?

  • Methodological Answer :

  • HPLC-MS : Detects desfluoro (Impurity B) and ethylenediamine (Impurity C) derivatives ( ).
  • TLC vs. UPLC : TLC (silica gel GF254) provides rapid screening, while UPLC-PDA (e.g., Acquity BEH C18) achieves <0.1% quantification limits.
  • NMR (¹H/¹⁹F) : Distinguishes regioisomers via coupling patterns (e.g., J~50 Hz for vicinal fluorines) .

Q. How do structural analogs of 7-(difluoromethyl)isoquinoline-1-carboxylic acid compare in biological activity?

  • Methodological Answer : A SAR (Structure-Activity Relationship) table from illustrates key trends:

AnalogModificationBioactivity (vs. Parent)
8-Fluoro-5-carboxylic acidCarboxyl shift50% ↓ in enzyme inhibition
7-Fluoro-5-carboxylic acidFluorine position20% ↑ in cytotoxicity
6-Bromo-2-carboxylic acidBromine substitutionAlters ROS generation
  • Advanced QSAR models (e.g., CoMFA) can correlate substituent parameters (Hammett σ, LogP) with activity .

Q. What computational tools are suitable for studying protein-ligand interactions involving this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability to targets like c-Met kinase. Free-energy perturbation (FEP) calculations predict affinity changes upon fluorine substitution. notes the importance of H-bonding with Arg1086 and π-stacking with Tyr1230 in kinase inhibition .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported enzymatic inhibition values across studies?

  • Methodological Answer :

Standardize Assay Conditions : Variations in buffer pH, ATP concentration, or enzyme source (e.g., recombinant vs. native) can alter IC₅₀.

Cross-Validate with Orthogonal Methods : Compare fluorometric assays with SPR (Surface Plasmon Resonance) for binding kinetics.

Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers (e.g., studies omitting Mg²⁺ cofactors) .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate off-target effects via kinome-wide profiling ( ).
  • Green Chemistry : Develop solvent-free fluorination using ball milling ().
  • In Vivo Models : Evaluate pharmacokinetics in zebrafish xenografts for BBB permeability .

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